Dihexan-2-yl butanedioate
Description
Dihexan-2-yl butanedioate (CAS: Not specified in evidence) is a diester derived from succinic acid (butanedioic acid) and hexan-2-ol. Its structure consists of two branched hexyl (C6) chains esterified to the α- and β-carboxylic groups of succinic acid. This compound is characterized by its hydrophobic nature due to the long alkyl chains, which influence its physical properties, such as higher molecular weight (258.35 g/mol) and lower volatility compared to shorter-chain succinate esters.
Properties
CAS No. |
89837-77-4 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
dihexan-2-yl butanedioate |
InChI |
InChI=1S/C16H30O4/c1-5-7-9-13(3)19-15(17)11-12-16(18)20-14(4)10-8-6-2/h13-14H,5-12H2,1-4H3 |
InChI Key |
WTYARLGCILCKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)CCC(=O)OC(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexan-2-yl butanedioate can be synthesized through the esterification reaction between butanedioic acid and hexan-2-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, butanedioic acid and hexan-2-ol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The product is then separated and purified using techniques such as distillation, which allows for the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dihexan-2-yl butanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanedioic acid and hexan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Butanedioic acid and hexan-2-ol.
Reduction: Butanediol and hexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dihexan-2-yl butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, solvent, and in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of dihexan-2-yl butanedioate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanedioic acid and hexan-2-ol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Dihexan-2-yl butanedioate with structurally related succinate esters, emphasizing molecular properties, occurrence, and functional differences.
Key Findings:
- Volatility and Stability : Diethyl butanedioate exhibits higher volatility, as evidenced by its fluctuating concentrations in wine vintages (e.g., lower levels in 2015–2016 under defoliation treatments) . In contrast, this compound’s longer alkyl chains likely reduce volatility, enhancing its persistence in industrial formulations.
- Branching Effects : The 2-position branching in this compound may lower its melting point compared to linear hexyl analogs, improving compatibility with polymers.
- Natural vs. Synthetic Sources : Butylmethyl succinate is naturally occurring (isolated from Diospyros maritima), whereas this compound is presumably synthetic, reflecting differences in bioavailability and ecological roles .
Research Findings from Evidence
Diethyl Butanedioate in Viticulture ():
- In the 2010–2011 vintage, apical defoliation increased diethyl butanedioate concentrations, suggesting environmental stressors may enhance ester synthesis.
- By 2015–2016, its levels decreased under similar treatments, possibly due to metabolic shifts or degradation pathways in grapevines .
Butylmethyl Succinate in Phytochemistry ():
- Isolated from Diospyros maritima stems, butylmethyl succinate represents a rare mixed-chain succinate ester.
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